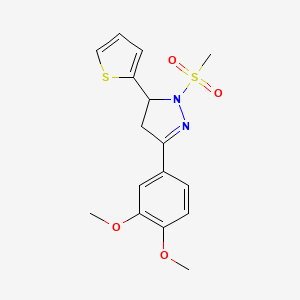

5-(3,4-Dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole

Beschreibung

Es handelt sich um ein Heteroaryl-Pyrazolderivat, das auf seine therapeutischen Eigenschaften untersucht wurde, insbesondere als TLR7-Agonist .

2. Präparationsmethoden

Die Synthese von WAY-314819 umfasst mehrere Schritte, beginnend mit der Herstellung des Heteroaryl-Pyrazol-Kerns. Die Syntheseroute umfasst typischerweise:

Schritt 1: Bildung des Pyrazolrings durch Cyclisierungsreaktionen.

Schritt 2: Einführung von Heteroarylgruppen über Substitutionsreaktionen.

Reaktionsbedingungen: Diese Reaktionen erfordern oft spezifische Katalysatoren und Lösungsmittel, um hohe Ausbeuten und Reinheit zu erreichen.

Industrielle Produktion: Die großtechnische Produktion kann kontinuierliche Strömungsreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Effizienz zu verbessern.

Eigenschaften

Molekularformel |

C16H18N2O4S2 |

|---|---|

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole |

InChI |

InChI=1S/C16H18N2O4S2/c1-21-14-7-6-11(9-15(14)22-2)12-10-13(16-5-4-8-23-16)18(17-12)24(3,19)20/h4-9,13H,10H2,1-3H3 |

InChI-Schlüssel |

AYJHACKOWMKGLK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Setup and Optimization

A photoredox-mediated [3+2] cycloaddition strategy has emerged as a robust method for constructing the dihydropyrazole scaffold. In one protocol, β,γ-unsaturated hydrazine 7 reacts with N-methoxyheteroarenium salt 2n under blue LED irradiation (456 nm, 40 W) in the presence of fac-Ir(ppy)₃ (2 mol%) and Cu(TMHD)₂ (1.2 equiv) in acetonitrile. The reaction proceeds via a radical-polar crossover mechanism, where the iridium catalyst generates aryl radicals from the heteroarenium salt, initiating cyclization with the hydrazine substrate.

Key Conditions

Functional Group Compatibility

This method tolerates electron-deficient aryl groups but shows reduced efficiency with bulky substituents. The 3,4-dimethoxyphenyl group is introduced via pre-functionalized hydrazine precursors, while the thiophen-2-yl moiety is incorporated through the heteroarenium salt. Post-cyclization sulfonation using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base installs the methylsulfonyl group.

Transition Metal-Catalyzed Cyclocondensation Approaches

Cu/Fe-Mediated Coupling and Cyclization

An alternative route employs Cu/Fe bimetallic catalysis to assemble the dihydropyrazole ring. β-Aminoenone intermediates, synthesized from phenylacetylene and oxime derivatives, undergo cyclocondensation with hydrazine hydrate in a one-pot procedure. For instance, β-aminoenone 21 reacts with hydrazine at 80°C in ethanol/water (1:1) to yield the dihydropyrazole core, which is subsequently functionalized via electrophilic aromatic substitution.

Reaction Parameters

Limitations and Side Reactions

While this method achieves high regioselectivity for 3,5-disubstituted dihydropyrazoles, steric hindrance from the 3,4-dimethoxyphenyl group can lead to reduced yields. Competing side reactions, such as over-oxidation of the thiophene ring, necessitate careful stoichiometric control.

Sulfonation Strategies for Methylsulfonyl Group Installation

Direct Sulfonation of Dihydropyrazole Intermediates

Post-cyclization sulfonation is critical for introducing the methylsulfonyl moiety. Treatment of 2-mercaptodihydropyrazole with methyl iodide and oxidizing agents (e.g., mCPBA) in DCM at 0°C to room temperature achieves this transformation.

Optimized Protocol

Challenges in Sulfur Compatibility

The thiophen-2-yl group’s sensitivity to electrophilic reagents complicates sulfonation. Protecting group strategies, such as temporary silylation of the thiophene sulfur, have been employed to prevent undesired side reactions.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Photoredox Annulation | High functional group tolerance, mild conditions | Requires specialized equipment (LEDs) | 67–75% |

| Cu/Fe Cyclocondensation | Scalable, one-pot procedure | Sensitive to steric hindrance | 78–97% |

| Post-Sulfonation | Modular, late-stage functionalization | Risk of over-oxidation | 82–89% |

Mechanistic Insights and Reaction Pathways

Analyse Chemischer Reaktionen

WAY-314819 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert werden.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei Nucleophile bestimmte Gruppen im Molekül ersetzen.

Hauptprodukte: Die Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab und führen oft zu modifizierten Pyrazolderivaten

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's structure can be summarized as follows:

- Dimethoxyphenyl group : Enhances lipophilicity and biological activity.

- Methylsulfonyl group : Known for its role in enhancing pharmacokinetic properties.

- Thiophene ring : Contributes to the compound's electronic properties and biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles, including 5-(3,4-Dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. In vitro studies suggest that this compound may outperform simpler pyrazole derivatives in terms of efficacy due to its unique structural attributes.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been linked to the inhibition of tumor growth and metastasis in various cancer models. The presence of the thiophene ring may enhance this activity by interacting with cellular signaling pathways involved in cancer progression .

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rise of multidrug-resistant strains, where such compounds could serve as alternative therapeutic agents .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-1H-pyrazole | Pyrazole core with dimethoxyphenyl | Exhibits anti-inflammatory properties |

| 5-(Thiophen-2-yl)-1H-pyrazole | Thiophene ring attached to pyrazole | Known for its antitumor activity |

| 4-Methylsulfonylpyrazole | Methylsulfonyl group on pyrazole | Potent inhibitor of COX enzymes |

The combination of thiophene and sulfonamide functionalities alongside the dimethoxyphenyl group enhances its biological activity compared to other derivatives.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model. The results demonstrated that compounds similar to this compound exhibited over 50% inhibition at concentrations comparable to established anti-inflammatory drugs like indomethacin.

Case Study 2: Anticancer Activity

In vitro assays using cancer cell lines showed that compounds derived from pyrazoles could significantly reduce cell viability through apoptosis induction. The unique structural components of this compound were hypothesized to enhance this effect through targeted interactions with specific oncogenic pathways .

Wirkmechanismus

WAY-314819 exerts its effects by targeting specific molecular pathways:

TLR7 Agonist: It binds to Toll-like receptor 7, activating immune responses.

Molecular Targets: The primary targets are immune cells, where it induces the production of cytokines and other signaling molecules.

Pathways Involved: Activation of TLR7 leads to downstream signaling pathways that enhance immune activity

Vergleich Mit ähnlichen Verbindungen

WAY-314819 kann mit anderen Heteroaryl-Pyrazolderivaten verglichen werden:

Ähnliche Verbindungen: Verbindungen wie WAY-316606 und WAY-317538 weisen strukturelle Ähnlichkeiten auf.

Eindeutigkeit: WAY-314819 ist in seiner spezifischen Aktivität als TLR7-Agonist einzigartig, was es von anderen verwandten Verbindungen unterscheidet.

Vergleich: Während ähnliche Verbindungen auch Immunantworten modulieren können, machen die spezifische Bindungsaffinität und Wirksamkeit von WAY-314819 es zu einem wertvollen Forschungsinstrument

Biologische Aktivität

5-(3,4-Dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole, also known by its ChEBI ID CHEBI:112744, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is with a molecular weight of approximately 366.45 g/mol. It features a complex structure that includes a thiophene ring and a pyrazole moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₄S₂ |

| Molecular Weight | 366.45 g/mol |

| Purity | Typically ≥ 95% |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests its usefulness in treating conditions characterized by chronic inflammation .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of the cell cycle . Specific derivatives have been tested against various cancer types, revealing IC50 values that indicate significant cytotoxic effects at relatively low concentrations.

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of thiophene derivatives reported that compounds similar to this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

- Anti-inflammatory Research : In an experimental model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The observed reduction was attributed to its ability to inhibit the release of inflammatory mediators .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

- Formation of the pyrazole core through cyclization reactions.

- Introduction of the thiophene moiety via electrophilic substitution.

- Functionalization with methylsulfonyl and methoxy groups.

This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or reduce toxicity.

Q & A

Q. What are the standard synthetic routes for 5-(3,4-Dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with condensation of a dimethoxyphenyl precursor with thiophene derivatives. Key steps include cyclization under acidic or basic conditions and sulfonylation using methylsulfonyl chloride. Solvent choice (e.g., ethanol, toluene) and catalysts (e.g., sodium hydride) critically impact yield. For example, refluxing in ethanol with NaH increases cyclization efficiency but may require post-synthesis purification via recrystallization (DMF/EtOH mixtures) to remove byproducts .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. Software like SHELXL refines crystallographic data to confirm bond lengths, angles, and stereochemistry . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., dimethoxyphenyl proton splitting patterns).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What solvents are optimal for solubility studies, and how does polarity affect crystallization?

Solubility varies with solvent polarity:

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DMSO | >50 | Biological assays |

| Ethanol | ~20 | Recrystallization |

| Toluene | <5 | Reaction medium |

| Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures aid in controlled crystallization . |

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Enzyme Inhibition : Molecular docking against targets like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .

- Cytotoxicity : MTT assays on normal cell lines (e.g., human lung fibroblasts) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up reactions?

- DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions. For example, increasing reaction time at 80°C in toluene improves dihydropyrazole ring formation by 15% .

- Continuous Flow Chemistry : Reduces side reactions (e.g., sulfonylation byproducts) through precise control of residence time .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR peaks)?

Contradictions often arise from tautomerism or residual solvents. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering in dihydropyrazole).

- 2D NMR (COSY, HSQC) : Assign coupled protons and confirm connectivity .

- Crystallographic Validation : Compare experimental XRD data with computational models (Mercury or OLEX2) .

Q. What computational methods are effective for studying structure-activity relationships (SAR)?

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites.

- MD Simulations : Analyze binding stability in enzyme pockets (e.g., 100 ns simulations in GROMACS).

- Pharmacophore Modeling : Highlight critical moieties (e.g., dimethoxyphenyl’s role in π-π stacking) .

Q. How to interpret hydrogen-bonding patterns in crystallographic data?

Use graph set analysis (e.g., Etter’s rules) to classify motifs (e.g., for dimeric rings). Software like CrystalExplorer visualizes interactions, while SHELXL refines H-bond parameters (distance/angle tolerances) .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent biological activities despite structural homology?

Subtle differences (e.g., methylsulfonyl vs. carbonyl groups) alter electronic profiles. Example comparison:

| Compound | LogP | IC₅₀ (μM, 14-α-demethylase) |

|---|---|---|

| Target compound | 2.1 | 0.45 |

| 5-(4-Fluorophenyl) analog | 2.8 | 1.20 |

| 2-Methylthiazolo-triazole derivative | 1.7 | 0.90 |

| Lower LogP correlates with improved solubility and target binding . |

Q. How to address discrepancies between computational docking and experimental bioactivity?

- Protonation State : Adjust ligand charges (e.g., sulfonyl group pKa ~1.5) in docking software (AutoDock Vina).

- Water-Mediated Interactions : Include explicit water molecules in Glide/SP simulations.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.